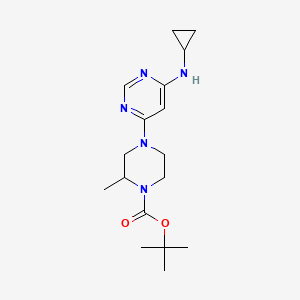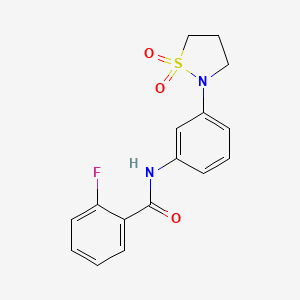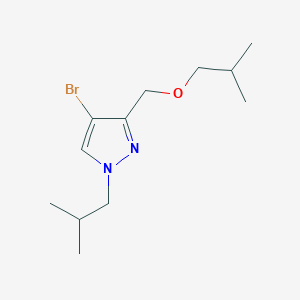
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C12H20BrN2O. It is commonly used in scientific research for its potential therapeutic properties. In
作用機序
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has a variety of biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. It has also been shown to improve memory and cognitive function in Alzheimer's disease models.
実験室実験の利点と制限
One advantage of using 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a useful compound for studying these conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
将来の方向性
There are several future directions for the study of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential use in cancer treatment. Studies are ongoing to determine its effectiveness in different types of cancer and to develop new treatment strategies based on its mechanism of action. Additionally, further research is needed to fully understand its mechanism of action and to develop new compounds based on its structure for potential therapeutic use.
合成法
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of 4-bromo-3-nitropyrazole with isobutyl alcohol and sodium borohydride. This process results in the reduction of the nitro group to an amine group and the formation of the desired compound.
科学的研究の応用
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been found to have potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-9(2)5-15-6-11(13)12(14-15)8-16-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJSVHUVPJYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)
![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2382803.png)
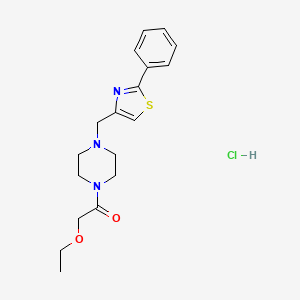
![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)
![1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382810.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)
![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)


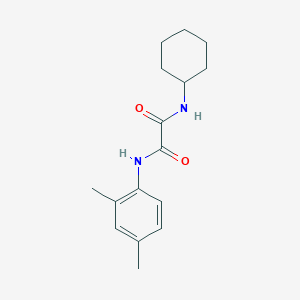
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2382820.png)
